molecular formula C7H5ClN4O2 B8269392 6-chloro-5-nitro-1H-benzimidazol-2-amine

6-chloro-5-nitro-1H-benzimidazol-2-amine

Cat. No.: B8269392
M. Wt: 212.59 g/mol
InChI Key: MOFFQNHYIJTYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-5-nitro-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro and nitro substituents on the benzimidazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-nitro-1H-benzimidazol-2-amine typically involves the following steps:

    Nitration: The nitration of 6-chloro-1H-benzimidazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Amination: The nitro compound is then subjected to reduction using a suitable reducing agent such as tin(II) chloride in hydrochloric acid to yield the corresponding amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: 6-chloro-5-amino-1H-benzimidazol-2-amine.

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation: 6-chloro-5-nitroso-1H-benzimidazol-2-amine.

Scientific Research Applications

6-chloro-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-benzimidazol-2-amine: Lacks the chloro substituent, resulting in different reactivity and biological activity.

    6-chloro-1H-benzimidazol-2-amine: Lacks the nitro group, affecting its chemical properties and applications.

Uniqueness

6-chloro-5-nitro-1H-benzimidazol-2-amine is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

6-chloro-5-nitro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c8-3-1-4-5(11-7(9)10-4)2-6(3)12(13)14/h1-2H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFFQNHYIJTYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.